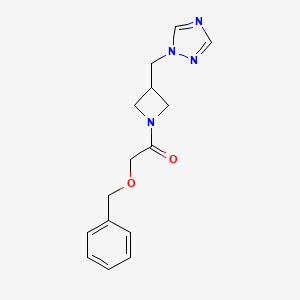

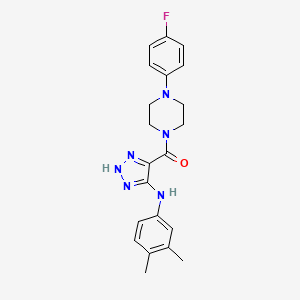

1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(benzyloxy)ethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(benzyloxy)ethan-1-one" is a structurally complex molecule that appears to be related to various research areas, including the synthesis of azetidinone derivatives and triazolone molecules. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their chemical properties, which can be useful for a comprehensive analysis.

Synthesis Analysis

The synthesis of azetidinone derivatives is well-documented in the literature. For instance, the synthesis of 3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones involves the transformation of 3-benzyloxy-β-lactams into new building blocks, which can then be used to construct various CF3-containing compounds . Similarly, azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one have been prepared through Betti’s condensation reaction, followed by treatment with chloroacetic acid and POCl3 in the presence of triethylamine . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of related compounds has been investigated using various spectroscopic techniques. For example, the structure of azetidinone derivatives has been confirmed using IR and 1H-NMR spectroscopy . Additionally, quantum chemical computations have been performed to analyze the molecular structure, vibrational frequencies, and electronic absorption of a 1,2,4-triazolone molecule . These techniques could be applied to determine the molecular structure of "1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(benzyloxy)ethan-1-one" and to predict its physical and chemical properties.

Chemical Reactions Analysis

The reactivity of azetidinone and triazolone derivatives can be complex. The papers suggest that azetidinone derivatives can be used as precursors for various chemical reactions, leading to the formation of aminopropanes, oxazinanes, and aziridines . The triazolone derivative has been shown to possess antioxidant activity, which may imply the potential for various biological interactions . These findings could inform the chemical reactions analysis of the compound , as its triazolyl and azetidinyl moieties may undergo similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied using different techniques. The azetidinone derivatives were screened for antimicrobial activities, indicating their potential biological relevance . The triazolone derivative's properties, such as HOMO-LUMO gap, molecular electrostatic potential, and thermodynamic behavior in different solvents, were investigated using DFT calculations . These studies provide a foundation for predicting the properties of "1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(benzyloxy)ethan-1-one," which may exhibit similar physical and chemical characteristics due to its related functional groups.

Scientific Research Applications

Synthesis and Chemical Reactivity

The compound 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(benzyloxy)ethan-1-one is involved in the synthesis and study of various chemical entities with potential biological activities. For instance, studies have demonstrated its role in the preparation of indolyl azetidinones, highlighting its significance in synthesizing compounds with anti-inflammatory properties (Kalsi et al., 1990). Additionally, its involvement in the formation of novel 1,2,3-triazole based organosulfur/-selenium ligands indicates its utility in designing catalysts for chemical transformations, including alcohol oxidation and ketone hydrogenation (Saleem et al., 2013).

Antimicrobial and Pharmacological Evaluations

The compound has been used as a precursor in synthesizing various heterocyclic compounds, showcasing its versatility in pharmaceutical chemistry. For example, a study involving the microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds demonstrated their potential antibacterial and antifungal activities, indicating the compound's relevance in developing new therapeutic agents (Mistry & Desai, 2006).

Catalysis and Synthetic Applications

Research has explored the compound's role in catalysis, particularly in facilitating Huisgen 1,3-dipolar cycloadditions. The synthesis of tris(triazolyl)methanol-Cu(I) complexes, for instance, highlights its application in efficiently catalyzing cycloaddition reactions under mild conditions, showcasing its utility in organic synthesis and the development of catalytic processes (Ozcubukcu et al., 2009).

Structural and Mechanistic Studies

Further, the compound has been subject to structural and mechanistic studies to understand its behavior in various chemical reactions. For example, research on the facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents provided insights into its reactivity and potential applications in the synthesis of nucleoside analogs and in nucleophilic substitution reactions, demonstrating the compound's contribution to advancing synthetic methodology (Lakshman et al., 2014).

properties

IUPAC Name |

2-phenylmethoxy-1-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2/c20-15(10-21-9-13-4-2-1-3-5-13)18-6-14(7-18)8-19-12-16-11-17-19/h1-5,11-12,14H,6-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSUPVZUDDBOZQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)COCC2=CC=CC=C2)CN3C=NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(benzyloxy)ethan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(cyanomethyl)-2-{[5-(N-cyclopropylacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2553297.png)

![N-(2-ethoxyphenyl)-2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2553298.png)

![N-isopropyl-1-[4-(4-methoxyphenyl)piperazin-1-yl]isoquinoline-7-carboxamide](/img/structure/B2553302.png)

![N-(3,4-dichlorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2553305.png)

![1-[(Tert-butoxy)carbonyl]-3-(hydroxymethyl)pyrrolidine-3-carboxylic acid](/img/structure/B2553307.png)

![3-(Tert-butyl)-2-((4-chlorophenyl)carbonyl)indeno[3,2-C]pyrazol-4-one](/img/structure/B2553308.png)

![3,5-dimethoxy-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2553314.png)

![1-[(5-Bromothiophen-2-yl)methyl]-4-methylpiperazine](/img/structure/B2553316.png)

![N-[2-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B2553320.png)